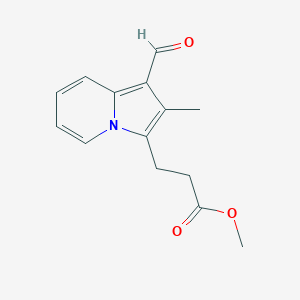
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields of research.
準備方法
The synthesis of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of a base catalyst and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
科学的研究の応用
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate can be compared with other indolizine derivatives, such as:
1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
生物活性
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula C13H13NO2. The compound features an indolizin core structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with indolizin structures exhibit significant antimicrobial properties. For instance, research highlights that methyl derivatives of indolizin can inhibit the growth of various pathogenic bacteria. The specific activity against Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| A549 | 25 |
These findings indicate that this compound may have potential as an anticancer agent, warranting further exploration into its mechanisms of action.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
- Interaction with Cellular Receptors : The compound might interact with specific receptors on cell membranes, altering signaling pathways.
Case Studies and Research Findings
A notable study investigated the effects of this compound on Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. Additionally, research on its antiproliferative effects revealed that treatment with this compound resulted in increased apoptosis markers in HeLa cells.
特性
IUPAC Name |
methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-11(9-16)13-5-3-4-8-15(13)12(10)6-7-14(17)18-2/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSIIZSZYLUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













